

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of BMS-986115

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For Researchers, Scientists, and Drug Development Professionals

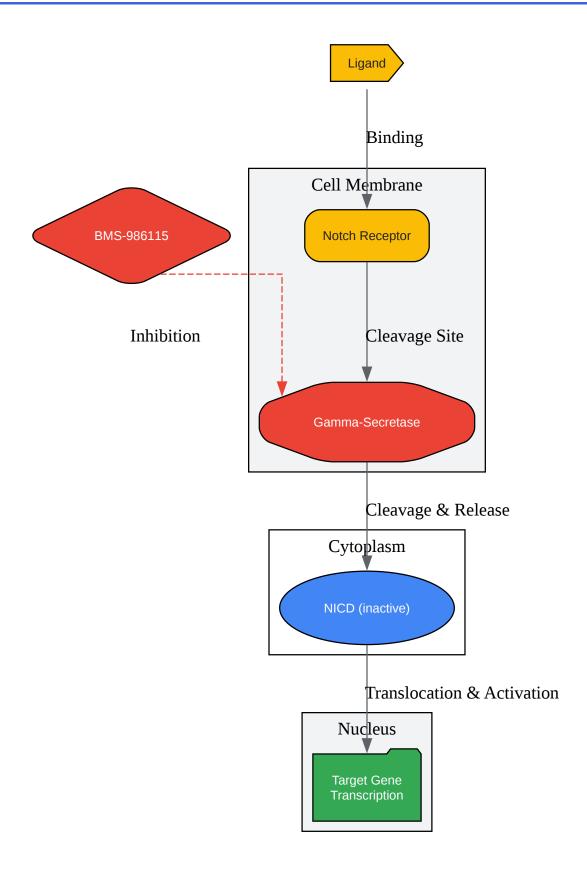
Introduction

BMS-986115, also known as AL102, is an orally active, selective, and potent small-molecule inhibitor of gamma-secretase, which plays a crucial role in the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved signaling cascade involved in cell fate determination, proliferation, and differentiation. Its aberrant activation has been implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy.[2] BMS-986115 has been evaluated in a phase I clinical trial for the treatment of advanced solid tumors.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of BMS-986115, based on available clinical and preclinical data.

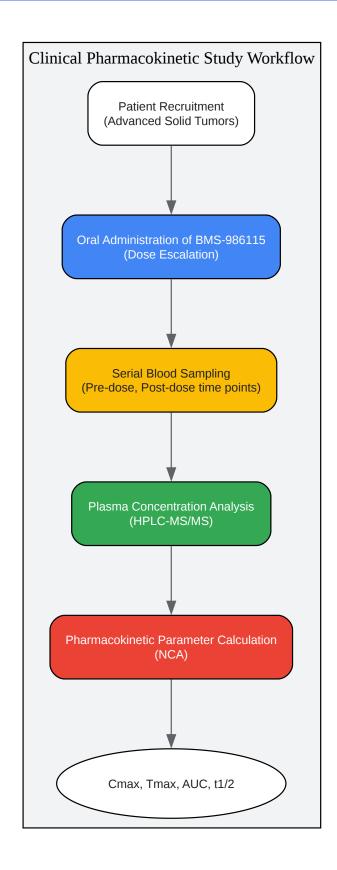
Mechanism of Action

BMS-986115 exerts its therapeutic effect by inhibiting gamma-secretase, a multi-protein enzyme complex responsible for the final proteolytic cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes that promote tumor growth and survival.









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